5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole chemical properties
5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole chemical properties
Whitepaper: Chemical Profiling and Synthetic Methodologies of 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole
Executive Summary
In the landscape of advanced organic synthesis, halogenated benzodioxoles serve as critical foundational scaffolds for next-generation agrochemicals and pharmaceuticals. Among these, 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole (CAS: 149045-81-8) stands out as a highly specialized, poly-substituted building block 1. This whitepaper provides an in-depth mechanistic guide to its physicochemical properties, structural causality, and the self-validating synthetic protocols required for its preparation.
Structural Causality & Physicochemical Profiling
The architectural design of 5,6-dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole is not arbitrary; every functional group serves a distinct stereoelectronic or metabolic purpose.
Traditional 1,3-benzodioxoles are notoriously susceptible to rapid oxidative cleavage by Cytochrome P450 enzymes, leading to the formation of reactive catechols. The strategic introduction of a 2,2-difluoromethylene group completely mitigates this metabolic liability. The exceptionally strong C–F bonds (bond dissociation energy ~116 kcal/mol) block enzymatic oxidation, thereby prolonging the compound's half-life in both biological systems and environmental applications 2. Furthermore, the 5,6-dichloro and 4-nitro substitutions heavily withdraw electron density from the aromatic ring, rendering the scaffold highly lipophilic and stable against electrophilic degradation.
Table 1: Physicochemical & Identification Properties
| Property | Value |
| Chemical Name | 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole |
| CAS Registry Number | 149045-81-8 |
| Molecular Formula | C7HCl2F2NO4 |
| Molecular Weight | 271.99 g/mol |
| Precursor CAS | 149045-79-4 (5,6-Dichloro-2,2-difluorobenzo[d][1,3]dioxole) |
| Core Scaffold | 2,2-Difluoro-1,3-benzodioxole |
Mechanistic Synthetic Workflow & Self-Validating Protocols
The synthesis of this complex molecule requires a multi-step, regioselective approach. Below is the logical workflow, followed by the rigorous, self-validating protocols required to execute it.
Synthetic workflow for 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole.
Protocol 1: Radical Chlorination and Halogen Exchange
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Causality & Rationale: To install the difluoro group, the aliphatic C2 position of 1,3-benzodioxole must first be radically chlorinated. Benzotrifluoride is chosen as the solvent because its trifluoromethyl group renders it completely inert to radical chlorination conditions 3.
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Step 1: Dissolve 1,3-benzodioxole in benzotrifluoride. Add AIBN (azobisisobutyronitrile) as a radical initiator.
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Step 2: Purge the reactor with Cl2 gas while maintaining the temperature between 80°C and 100°C.
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Step 3: Cool the unisolated 2,2-dichloro-1,3-benzodioxole mixture to 0°C–10°C. Add anhydrous hydrogen fluoride (HF) to drive the halogen exchange, yielding 2,2-difluoro-1,3-benzodioxole.
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Self-Validation Checkpoint: The system is validated via Gas Chromatography (GC). The complete disappearance of the 1,3-benzodioxole peak confirms the end of the radical phase. Unreacted HF is vented and the mixture is washed with aqueous sodium bicarbonate until CO2 evolution ceases, providing a macroscopic visual confirmation of neutralization 3.
Protocol 2: Electrophilic Aromatic Chlorination
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Causality & Rationale: The aromatic ring must be chlorinated at the 5 and 6 positions. Iron (Fe) powder is added to react with Cl2, generating FeCl3 in situ. This strong Lewis acid polarizes the Cl-Cl bond, creating the highly electrophilic Cl+ species necessary to attack the electron-deficient difluorobenzodioxole ring 4.
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Step 1: Mix 2,2-difluoro-1,3-benzodioxole with catalytic iron powder.
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Step 2: Introduce elemental chlorine under strict ice-cooling to prevent over-chlorination or ring-opening.
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Step 3: Allow the reaction to proceed for approximately 8 hours.
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Self-Validation Checkpoint: Monitor via GC. The reaction is deemed complete when the intermediate mono-chloro peaks transition entirely to the 5,6-dichloro product (CAS 149045-79-4). The cessation of HCl gas byproduct evolution serves as a secondary physical indicator of completion 4.
Protocol 3: Regioselective Nitration
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Causality & Rationale: With the 5 and 6 positions sterically and electronically blocked by chlorine atoms, the oxygen atoms of the dioxole ring strictly direct incoming electrophiles to the remaining ortho positions (4 and 7, which are equivalent).
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Step 1: Prepare a nitrating mixture of concentrated HNO3 and H2SO4 at 0°C.
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Step 2: Add 5,6-dichloro-2,2-difluoro-1,3-benzodioxole dropwise to control the exotherm.
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Step 3: Pour the mixture over crushed ice to precipitate the crude target compound.
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Self-Validation Checkpoint: Regioselectivity is validated via 1H-NMR. The presence of a single, highly deshielded aromatic proton singlet (at the 7-position) definitively confirms that nitration occurred exclusively at the 4-position, yielding >98% pure 5,6-dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole 1.
Table 2: Reaction Parameters & Yield Metrics
| Reaction Step | Reagents / Catalysts | Temp (°C) | Time (h) | Analytical Validation | Expected Yield |
| Radical Chlorination | Cl2(g), AIBN, Benzotrifluoride | 80–100 | 4–6 | GC (SM disappearance) | >90% (Crude) |
| Halogen Exchange | Anhydrous HF | 0–10 | 2–4 | pH neutralization, GC | 85% |
| Electrophilic Chlorination | Cl2(g), Fe powder | 0–5 | ~8 | GC (Intermediate 3 formation) | 96% |
| Regioselective Nitration | HNO3, H2SO4 | 0 | 2–3 | GC-MS, 1H-NMR | >85% (Post-cryst.) |
Applications in Advanced Therapeutics and Agrochemicals
The 2,2-difluoro-1,3-benzodioxole motif is a privileged structure in modern drug discovery. The nitro group in 5,6-dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole acts as a versatile chemical handle; it can be readily reduced to an aniline, allowing for subsequent amide coupling. This specific functionalization pathway is heavily utilized in the synthesis of advanced Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors and novel agricultural fungicides (analogous to Fludioxonil), where extreme metabolic stability and targeted lipophilicity are non-negotiable requirements 5.
References
- Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1 Source: NIH PMC URL
- US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof Source: Google Patents URL
- 149045-79-4 | 5,6-Dichloro-2,2-difluorobenzo[d][1,3]dioxole Source: Ambeed URL
- 149045-81-8 | 5,6-Dichloro-2,2-Difluoro-4-nitro-benzo[1,3]dioxole Source: ChemScene URL
- 5-Acetyl-2,2-difluoro-1,3-benzodioxole: A Key Intermediate and Research Target Source: Benchchem URL
Sources
- 1. chemscene.com [chemscene.com]
- 2. Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]
- 4. 149045-79-4 | 5,6-Dichloro-2,2-difluorobenzo[d][1,3]dioxole | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 5. 5-Acetyl-2,2-difluoro-1,3-benzodioxole | 136593-45-8 | Benchchem [benchchem.com]
